molecular formula C16H16N2O5S B2893394 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795087-99-8

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2893394
CAS No.: 1795087-99-8
M. Wt: 348.37
InChI Key: FVUJFAWFXLPCKK-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzo[d][1,3]dioxole moiety, piperidinyl group, and thiazolidinedione core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carbonyl moiety. This can be achieved through the oxidation of 1,3-benzodioxole-5-carboxylic acid. The piperidinyl group is then introduced through a series of reactions involving piperidine derivatives. Finally, the thiazolidinedione core is formed through cyclization reactions under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its thiazolidinedione core is known for its antidiabetic properties, making it a candidate for the treatment of diabetes.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels, making it effective in the treatment of diabetes.

Comparison with Similar Compounds

  • Pioglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

  • Rosiglitazone: Similar to pioglitazone, used for managing blood sugar levels in type 2 diabetes.

  • Rifampicin: A compound with a similar benzo[d][1,3]dioxole structure used as an antibiotic.

Uniqueness: 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione stands out due to its unique combination of structural elements, which contribute to its diverse applications and potential therapeutic benefits.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-14-8-24-16(21)18(14)11-3-5-17(6-4-11)15(20)10-1-2-12-13(7-10)23-9-22-12/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJFAWFXLPCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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